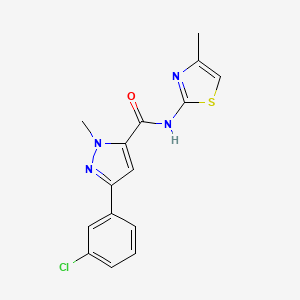

3-(3-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide

Description

3-(3-Chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-carboxamide derivative characterized by a chlorinated phenyl ring at position 3 of the pyrazole core and a 4-methylthiazole substituent at the carboxamide group. This scaffold is of interest due to its structural similarity to bioactive molecules targeting enzymes or receptors, such as cannabinoid CB1 antagonists and kinase inhibitors. The compound’s synthesis typically involves coupling pyrazole intermediates with thiazole-containing amines via carbodiimide-mediated reactions, as exemplified in related analogs .

Properties

Molecular Formula |

C15H13ClN4OS |

|---|---|

Molecular Weight |

332.8 g/mol |

IUPAC Name |

5-(3-chlorophenyl)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C15H13ClN4OS/c1-9-8-22-15(17-9)18-14(21)13-7-12(19-20(13)2)10-4-3-5-11(16)6-10/h3-8H,1-2H3,(H,17,18,21) |

InChI Key |

IFLTUNCLKMFQIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the pyrazole core: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or β-ketoester.

Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazole ring.

Formation of the thiazole ring: This can be synthesized by the cyclization of a thioamide with an α-haloketone.

Coupling of the thiazole and pyrazole rings: The final step involves the coupling of the thiazole ring with the pyrazole core through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(3-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substituents

Chlorophenyl Variants

- 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) Structure: Differs by a 4-chlorophenyl group at position 1 of the pyrazole and a cyano group on the adjacent pyrazole ring. Properties: Melting point (171–172°C), yield (68%), and molecular formula C₂₁H₁₄Cl₂N₆O . Key Data: IR bands at 1636 cm⁻¹ (amide C=O) and 2230 cm⁻¹ (C≡N) .

N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Methoxyphenyl and Fluorophenyl Variants

- 3-(4-Methoxyphenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide (Y044-4414)

- 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3d) Structure: Features a 4-fluorophenyl group and cyano substitution. Properties: Melting point 181–183°C; molecular formula C₂₁H₁₄ClFN₆O .

Analogs with Modified Heterocyclic Moieties

Thiazole and Triazole Derivatives

- 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide (AB3) Structure: Integrates a triazole-sulfanyl group adjacent to the thiazole-carboxamide. Activity: Structural similarity score >0.85 compared to nitazoxanide; used in binding energy studies .

- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Structure: Replaces thiazole with a pyridylmethyl group; acts as a cannabinoid CB1 antagonist (IC₅₀ = 0.139 nM) .

Trifluoromethyl and Sulfonyl Variants

- N-(4-((2-((2-Hydroxyethoxy)methyl)piperidin-1-yl)sulfonyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (2q, JMN6-093)

Comparative Data Tables

Table 2: Pharmacological and Binding Data

Key Research Findings

Substituent Effects : The 3-chlorophenyl group in the target compound may enhance lipophilicity (predicted LogP ~3.5) compared to methoxyphenyl (LogP ~2.8) or fluorophenyl analogs .

Heterocycle Impact : Thiazole-containing analogs exhibit improved metabolic stability over pyridine or triazole derivatives due to reduced CYP450 interactions .

Synthetic Accessibility : Carbodiimide-mediated coupling (e.g., EDCI/HOBt) yields pyrazole-carboxamides in 62–71% efficiency, with purification via preparative TLC .

Biological Activity

The compound 3-(3-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H11ClN2S

- Molecular Weight : 238.733 g/mol

- CAS Number : 864068-99-5

- IUPAC Name : 1-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine

Biological Activity Overview

Research indicates that pyrazole derivatives, including the compound , exhibit a range of biological activities such as:

-

Anticancer Activity

- Pyrazole compounds have been studied extensively for their anticancer properties. The compound has shown significant cytotoxic effects against various cancer cell lines.

- In vitro studies revealed that it inhibits the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

-

Antimicrobial Activity

- The compound has also been assessed for antimicrobial properties against various pathogens. Research shows promising results against both Gram-positive and Gram-negative bacteria.

- Molecular docking studies indicate a strong binding affinity to bacterial enzymes, suggesting a mechanism for its antimicrobial effects.

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Kinases : The compound has been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

- Induction of Apoptosis : Studies show that treatment with the compound increases markers of apoptosis in cancer cell lines, including caspase activation and PARP cleavage.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

-

Study on Cancer Cell Lines :

- A study evaluated the effectiveness of the compound on MCF7 and A549 cell lines, demonstrating an IC50 value of 0.01 µM against MCF7, indicating high potency as an anticancer agent.

-

Antimicrobial Efficacy :

- In another study focused on antimicrobial activity, the compound displayed significant inhibition against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 8 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.